Ginnol

Description

Ginnol has been reported in Spiraea formosana, Crataegus pinnatifida, and other organisms with data available.

Properties

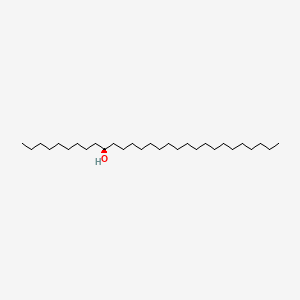

IUPAC Name |

(10S)-nonacosan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-28-29(30)27-25-23-21-10-8-6-4-2/h29-30H,3-28H2,1-2H3/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGCVOVWHCWVTP-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC[C@H](CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2606-50-0 | |

| Record name | Ginnol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2606-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celidoniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CELIDONIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O3O05K5Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ginsenol: A Technical Guide to its Natural Source, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenol is a bioactive sesquiterpene alcohol of significant interest in pharmacological and neurobiological research.[1] First isolated from the roots of Panax ginseng, this natural product is primarily investigated for its potential neuromodulatory and cytoprotective effects.[1] Preliminary studies suggest its activity may be linked to the positive modulation of key neurotransmitter receptors, including GABA_A receptors, making it a subject of study in models of anxiety and sleep disorders. Furthermore, research into ginsenol-like compounds has revealed potent antiviral activity, particularly against the H1N1 influenza virus.[2][3] This guide provides a comprehensive overview of the natural source, discovery, and available technical data on Ginsenol, including its physicochemical properties, proposed biosynthetic pathway, and established experimental protocols for its extraction and analysis.

Natural Source and Discovery

Physicochemical Properties

A summary of the key physicochemical properties of Ginsenol is presented in Table 1. This data is crucial for its detection, isolation, and in the planning of further chemical modifications or formulations.

| Property | Value | Source |

| Molecular Formula | C15H26O | |

| Molecular Weight | 222.37 g/mol | [4] |

| IUPAC Name | (1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol | |

| CAS Number | 117591-80-7 | [4] |

| Class | Tertiary Alcohol | [7] |

| Appearance | Not specified in search results | - |

| Solubility | Not specified in search results | - |

Biosynthesis

While the specific biosynthetic pathway for ginsenol is not explicitly detailed in the provided search results, it is a sesquiterpenoid, and its biosynthesis is understood to be part of the broader terpenoid synthesis pathway in Panax ginseng. The biosynthesis of ginsenosides, the major bioactive components of ginseng, provides a well-studied framework for understanding the formation of ginsenol's backbone.[8][9][10] This pathway begins with the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[8][10]

The following Graphviz diagram illustrates the general upstream pathway leading to the formation of the triterpenoid skeletons of ginsenosides, which shares common precursors with sesquiterpenoids like ginsenol.

Experimental Protocols

Extraction of Ginsenol and Related Compounds from Panax ginseng

A variety of methods have been developed for the extraction of ginsenosides and other bioactive compounds from ginseng, which are applicable for the extraction of ginsenol. The choice of method can influence the yield and purity of the target compounds.

4.1.1. Solvent Extraction Methods

-

Methanol and Ethanol Extraction: These are common solvents for broad-spectrum phytochemical extraction from ginseng.[1] 100% methanol has shown high extraction efficiency for certain compounds.[1] Aqueous ethanol (around 70%) is also highly effective.[1]

-

Protocol:

-

Air-dry and powder the root material of Panax ginseng.

-

Suspend the powdered material in the chosen solvent (e.g., 70% ethanol).

-

Perform extraction using one of the following methods:

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

-

-

Pressurized Liquid Extraction (PLE): This method utilizes elevated temperatures and pressures to enhance extraction efficiency.

-

Protocol:

-

Mix powdered ginseng with a dispersing agent.

-

Pack the mixture into the extraction cell.

-

Perform extraction with a solvent such as aqueous ethanol (e.g., 88.64%) at elevated temperature (e.g., 105.98°C) and pressure (e.g., 1,500 psi) for a defined static time (e.g., 28.77 minutes).[1]

-

-

4.1.2. Advanced Extraction Methods

-

Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2, often with a modifier like an organic solvent, for extraction. It offers the advantage of being a "green" solvent and allows for selective extraction by tuning pressure and temperature.[14]

-

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process.[12]

-

Ultrasound-Assisted Extraction (UAE): Ultrasonic waves are used to disrupt cell walls and enhance solvent penetration.[12]

The following diagram illustrates a general workflow for the extraction and isolation of Ginsenol.

References

- 1. Ginsenol | High-Purity Reagent for Research [benchchem.com]

- 2. Discovery of New Ginsenol-Like Compounds with High Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Ginsenol-Like Compounds with High Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginsenol | C15H26O | CID 3082861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. herbenbio.com [herbenbio.com]

- 6. Biological Activities of Ginseng and Its Application to Human Health - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Showing Compound Ginsenol (FDB019391) - FooDB [foodb.ca]

- 8. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sustainable Production of Ginsenosides: Advances in Biosynthesis and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eng.uwo.ca [eng.uwo.ca]

An In-depth Technical Guide to the Ginsenoside Biosynthetic Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ginsenosides, a class of triterpenoid saponins, are the principal bioactive compounds responsible for the pharmacological properties of ginseng (Panax species). A comprehensive understanding of their biosynthetic pathway is crucial for the metabolic engineering of these high-value compounds for pharmaceutical applications. This technical guide provides an in-depth overview of the ginsenoside biosynthetic pathway, including the key enzymes, intermediates, and regulatory networks. It presents quantitative data on ginsenoside distribution, detailed experimental protocols for their analysis, and visual representations of the core pathways to facilitate further research and development in this field.

The Ginsenoside Biosynthetic Pathway

Ginsenosides are synthesized via the isoprenoid pathway, starting from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are generated through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.[1][2][3] The MVA pathway is considered the primary contributor to ginsenoside biosynthesis.[1][4]

The pathway proceeds through several key stages:

-

Formation of Squalene: IPP and DMAPP are converted to farnesyl pyrophosphate (FPP), and two molecules of FPP are condensed to form squalene by squalene synthase (SS).[5]

-

Cyclization of Squalene: Squalene is oxidized to 2,3-oxidosqualene by squalene epoxidase (SE).[1][5] This intermediate is a critical branch point.

-

Formation of Triterpene Skeletons: 2,3-oxidosqualene is cyclized by specific oxidosqualene cyclases (OSCs) to form the dammarane-type skeletons (protopanaxadiol and protopanaxatriol) or the oleanane-type skeleton (β-amyrin).[3][6] Dammarenediol-II synthase (DDS) and β-amyrin synthase (β-AS) are key enzymes in this step.[3][7]

-

Hydroxylation and Glycosylation: The triterpene skeletons undergo a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and subsequent glycosylation by UDP-glycosyltransferases (UGTs), leading to the vast diversity of ginsenosides.[1][2][6]

Visualization of the Ginsenoside Biosynthetic Pathway

The following diagram illustrates the core steps in the biosynthesis of ginsenosides.

Regulation of Ginsenoside Biosynthesis

The biosynthesis of ginsenosides is intricately regulated by various signaling molecules, primarily phytohormones such as jasmonates (JA) and abscisic acid (ABA), which are often involved in plant stress responses.

Jasmonate Signaling

Jasmonic acid and its derivatives, such as methyl jasmonate (MeJA), are potent elicitors of ginsenoside production.[8][9] The signaling cascade involves the activation of transcription factors (TFs) like MYC2, WRKY, and AP2/ERF, which in turn upregulate the expression of key biosynthetic genes, including those encoding squalene synthase (SS) and squalene epoxidase (SE).[8][10] The enzyme PgJAR1 facilitates the formation of the bioactive conjugate JA-Ile, which activates the JA signaling pathway, leading to increased ginsenoside accumulation.[11]

Abscisic Acid Signaling

Abscisic acid also plays a positive regulatory role in ginsenoside biosynthesis, particularly under conditions of drought stress.[12][13] ABA treatment has been shown to enhance the accumulation of ginsenosides and upregulate the expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a key enzyme in the MVA pathway.[12][14]

Visualization of Regulatory Signaling Pathways

The following diagram depicts the signaling pathways that regulate ginsenoside biosynthesis.

Quantitative Data on Ginsenoside Content

The concentration of ginsenosides varies significantly depending on the Panax species, the specific plant organ, and the age of the plant. The fine roots generally contain the highest concentrations of total ginsenosides.[15]

Table 1: Ginsenoside Content in Different Tissues of Panax ginseng and Panax quinquefolius

| Plant Part | Species | Major Ginsenosides | Total Ginsenoside Content (mg/g dry weight) | Reference |

| Fine Root | P. ginseng | Rb1, mRb1, Re, Rg1 | 142.49 ± 1.14 | [15] |

| Fine Root | P. quinquefolius | Rb1, Re | 115.69 ± 3.51 | [15] |

| Main Root | P. ginseng | Rb1, Rg1, mRb1, Re | 63 | [3] |

| Main Root | P. quinquefolius | Rb1, mRb1, Re, Rg1 | 76 | [3] |

| Rhizome | P. ginseng | - | 142.4 | [3] |

| Rhizome | P. quinquefolius | - | 107 | [3] |

| Leaf | P. ginseng | Re, Rd, mRd, Rg1 | 92 | [3] |

| Leaf | P. quinquefolius | Re, p-F11, mRb2, Rg1 | 37 | [3] |

| Stem | P. ginseng | Re, Rg1, mRd | 8.6 | [3] |

| Stem | P. quinquefolius | - | 13 | [3] |

Table 2: Content of Specific Ginsenosides in 4-Year-Old Panax quinquefolius Roots

| Ginsenoside | Content in Ontario-grown (mg/g) | Content in British Columbia-grown (mg/g) | Reference |

| Rb1 | 56 | 37 | |

| Re | 21 | 15 |

Experimental Protocols

Extraction of Ginsenosides from Plant Material

This protocol describes a general method for the extraction of ginsenosides for subsequent analysis.

Materials:

-

Dried and powdered plant material (e.g., roots, leaves)

-

70% (v/v) Methanol

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 200 mg of the fine powder of the plant material.

-

Add 2 mL of 70% (v/v) methanol.

-

Perform ultrasonic extraction for 30 minutes at 50°C.[16]

-

Centrifuge the sample at 13,500 rpm for 5 minutes.[16]

-

Filter the supernatant through a 0.22 µm syringe filter.[16]

-

The filtrate is now ready for analysis by UPLC-QTOF/MS or HPLC.

Quantification of Ginsenosides by HPLC

This protocol provides a method for the quantification of ginsenosides in red ginseng powder.

Materials:

-

Red ginseng powder

-

50% (v/v) Methanol

-

Centrifugal tubes (15 mL)

-

Ultrasonic bath

-

Centrifuge

-

0.2 µm syringe filters

-

HPLC system with a suitable detector (e.g., UV or ELSD)

Procedure:

-

Weigh 0.5 g of red ginseng powder into a 15 mL centrifugal tube.

-

Add 10 mL of 50% methanol and shake vigorously.

-

Perform ultrasonic extraction for 30 minutes.[17]

-

Centrifuge the sample at 3,000 rpm for 10 minutes.[17]

-

Filter the supernatant through a 0.2 µm syringe filter.[17]

-

Inject the filtered solution into the HPLC system for analysis.

Gene Expression Analysis by Real-Time Quantitative RT-PCR (qRT-PCR)

This outlines the general steps for analyzing the expression of genes involved in the ginsenoside biosynthetic pathway.

Materials:

-

Plant tissue samples stored at -80°C

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Gene-specific primers (for target and reference genes)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the plant tissue samples using a suitable RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR: Perform qRT-PCR using a master mix, gene-specific primers, and the synthesized cDNA. The reaction conditions will need to be optimized for the specific primers and instrument used.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a stable reference gene.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying ginsenoside biosynthesis.

Conclusion

The elucidation of the ginsenoside biosynthetic pathway and its regulatory networks has opened new avenues for the enhanced production of these valuable medicinal compounds. The application of metabolic engineering and synthetic biology approaches, guided by the knowledge outlined in this guide, holds significant promise for the sustainable and scalable production of specific ginsenosides with desired pharmacological activities. Further research into the functional characterization of novel biosynthetic genes and the intricate regulatory mechanisms will continue to advance our ability to harness the full therapeutic potential of ginseng.

References

- 1. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis [frontiersin.org]

- 3. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. Ginsenoside - Wikipedia [en.wikipedia.org]

- 6. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Jasmonates mediate increased levels of ginsenosides in Panax Quinquefolius cambial meristematic cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Drought Resistance and Ginsenosides Biosynthesis in Response to Abscisic Acid in Panax ginseng C. A. Meyer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drought Resistance and Ginsenosides Biosynthesis in Response to Abscisic Acid in Panax ginseng C. A. Meyer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Abscisic Acid Regulates the 3-Hydroxy-3-methylglutaryl CoA Reductase Gene Promoter and Ginsenoside Production in Panax quinquefolium Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Ginkgo Biloba Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of extracts derived from Ginkgo biloba, with a primary focus on its key active constituents: ginkgolides and flavonoid glycosides. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction to Ginkgo Biloba Extracts

Ginkgo biloba is a unique tree species with a long history of use in traditional medicine. Modern research has focused on a standardized extract, EGb 761, which is characterized by its content of 24% flavonoid glycosides and 6% terpene lactones (ginkgolides and bilobalide).[1] These components are believed to be responsible for the extract's diverse pharmacological effects. The biological activities of Ginkgo biloba extracts are multifaceted, encompassing neuroprotective, antioxidant, anti-inflammatory, and antiplatelet properties.[2][3][4]

Quantitative Data on Biological Activities

The biological effects of Ginkgo biloba extracts and its isolated components have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from the available literature.

Table 1: Neuroprotective and Cognitive-Enhancing Effects

| Compound/Extract | Assay | Model System | Concentration/Dose | Observed Effect | Reference |

| Ginkgolide B | Inhibition of β-amyloid induced neurotoxicity | SH-SY5Y cells | 10 µM | Significant reduction in apoptosis | [5] |

| EGb 761 | Improvement of cognitive function | Alzheimer's disease patients | 120-240 mg/day | Small but significant improvement in cognitive scores | [6] |

| EGb 761 | Reduction of vertigo symptoms | Patients with vertiginous syndrome | 160 mg/day | 47% reduction in symptom intensity vs. 18% in placebo | [1] |

| Bilobalide | Protection against hypoxic damage | Primary cortical neurons | 5-20 µM | Delayed onset of hypoxic glycolysis | [7] |

Table 2: Anti-inflammatory and Antioxidant Activity

| Compound/Extract | Assay | Model System | Concentration/Dose | Observed Effect | Reference |

| Ginkgolide B | Inhibition of PAF receptor | Human platelets | 5 µM | Antagonism of platelet-activating factor induced aggregation | [8] |

| EGb 761 | Free radical scavenging | In vitro DPPH assay | 50 µg/mL | Significant scavenging of DPPH radicals | [8] |

| Ginkgo flavonoids | Increased ocular blood flow | Glaucoma patients | Not specified | Potential halting of visual field loss progression | [1] |

| Ginkgolide A | Antioxidant effect | In vitro studies | Not specified | Neuroprotective and hepatoprotective effects | [9] |

Table 3: Anti-Cancer Activity

| Compound/Extract | Assay | Model System | Concentration/Dose | Observed Effect | Reference |

| Ginkgolide B | Induction of apoptosis | MCF-7 breast cancer cells | 5-10 µM | Increased ROS production and caspase activation | [10] |

| Ginkgo extract | Inhibition of tumor proliferation | Human breast cancer cell line (MDA-MB-231) | Not specified | Inhibition of cell proliferation | [8] |

| Methanolic extracts | Inhibition of tumor formation | Agrobacterium tumefaciens-induced potato tumor assay | Not specified | Significant inhibition of tumor formation | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological activity of Ginkgo biloba extracts.

Cell Viability and Apoptosis Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Culture: Plate cells (e.g., SH-SY5Y or MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the Ginkgo extract or isolated ginkgolide for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.

High-Performance Liquid Chromatography (HPLC) for Ginkgolide Quantification

HPLC is a technique used to separate, identify, and quantify each component in a mixture.

Protocol:

-

Sample Preparation: Extract ginkgolides from plant material or biological samples using an appropriate solvent (e.g., methanol or ethyl acetate).[12]

-

Chromatographic Conditions:

-

Quantification: Inject the sample into the HPLC system. Identify and quantify the ginkgolides by comparing the retention times and peak areas with those of known standards.

Signaling Pathways and Experimental Workflows

The biological activities of Ginkgo biloba extracts are mediated through various signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms and experimental procedures.

Signaling Pathways

Caption: Ginkgolide B-induced apoptosis signaling pathway in cancer cells.[10]

Caption: Ginkgolide B protects against oxidative stress via the PI3K/Akt/mTOR pathway.[14]

Experimental Workflows

Caption: Workflow for assessing cell viability using the MTT assay.

Caption: General workflow for HPLC analysis of ginkgolides.

Conclusion

The extracts from Ginkgo biloba leaves, particularly the ginkgolides and flavonoids, exhibit a broad spectrum of biological activities with potential therapeutic applications. The neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects are supported by a growing body of scientific evidence. This guide provides a foundational understanding of these activities, supported by quantitative data, experimental protocols, and visualizations of the underlying molecular mechanisms. Further research is warranted to fully elucidate the therapeutic potential and to optimize the clinical use of Ginkgo biloba extracts and their purified constituents.

References

- 1. Ginkgo Biloba - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ginkgo biloba: indications, mechanisms, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginkgo biloba extract: mechanisms and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Updated Review of Randomized Clinical Trials Testing the Improvement of Cognitive Function of Ginkgo biloba Extract in Healthy People and Alzheimer’s Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biological activities of Ginkgo extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Organic Elicitors on the Recycled Production of Ginkgolide B in Immobilized Cell Cultures of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The In Vitro Mechanism of Action of Ginnol

A comprehensive review of the available scientific literature reveals a notable absence of published research on a compound specifically named "Ginnol." While commercial suppliers list "this compound" as a natural product isolated from Lonicera macranthoides (a species of honeysuckle), there is no corresponding peer-reviewed data to delineate its in vitro mechanism of action. Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathways as requested.

This guide will, therefore, pivot to a broader examination of the known in vitro mechanisms of action for compounds commonly isolated from the Lonicera genus. This will provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological activities that could be investigated for novel compounds derived from this plant family, such as this compound, should they become the subject of future research.

General Biological Activities of Compounds from Lonicera Species

The Lonicera genus is a rich source of bioactive phytochemicals, primarily flavonoids, phenolic acids, iridoids, and triterpenoids. In vitro studies on extracts and isolated compounds from various honeysuckle species have consistently demonstrated a range of biological effects.

Anti-inflammatory Effects

A primary mechanism of action for many Lonicera compounds is the modulation of inflammatory pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

A standard in vitro model to assess anti-inflammatory activity involves the use of murine macrophage cell lines, such as RAW 264.7.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a Lonicera extract or isolated flavonoid) for 1-2 hours.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is then added to the culture medium at a concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The cells are incubated for a further 18-24 hours.

-

Data Collection:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS).

-

Pro-inflammatory Cytokine Expression: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are quantified from the cell supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression: The expression levels of key inflammatory proteins like iNOS and Cyclooxygenase-2 (COX-2) in the cell lysates are determined by Western blotting.

-

Signaling Pathway: NF-κB and MAPK Inhibition

The anti-inflammatory effects of many natural products, including those from Lonicera, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Inhibition of NF-κB and MAPK pathways by Lonicera compounds.

Cytotoxic and Anti-Cancer Effects

Certain compounds isolated from Lonicera have demonstrated cytotoxic effects against various cancer cell lines in vitro. The primary mechanisms investigated are the induction of apoptosis and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for 24, 48, or 72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

-

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treated and untreated cells are harvested and washed.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.

-

Analysis by flow cytometry allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

-

-

Cell Cycle Analysis:

-

Cells are harvested, fixed in cold ethanol, and treated with RNase.

-

Cells are then stained with PI, which stoichiometrically binds to DNA.

-

The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

-

Signaling Pathway: Intrinsic Apoptosis Pathway

Many chemotherapeutic agents, including natural products, induce apoptosis through the intrinsic or mitochondrial pathway.

Caption: Induction of intrinsic apoptosis by a hypothetical Lonicera compound.

Conclusion

While a detailed analysis of the in vitro mechanism of action for "this compound" is not currently possible due to a lack of published scientific data, the broader family of compounds from the Lonicera genus provides a fertile ground for pharmacological investigation. The established anti-inflammatory and cytotoxic activities of Lonicera-derived compounds, mediated through well-defined signaling pathways such as NF-κB, MAPK, and intrinsic apoptosis, offer a logical starting point for future research into this compound. The experimental protocols outlined in this guide represent standard methodologies that would be essential in elucidating the specific molecular mechanisms of this and other novel natural products. Researchers are encouraged to undertake such studies to fill the existing knowledge gap.

The Pharmacological Profile of Ginnol: A Review of Current Knowledge

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the current publicly available scientific information regarding the pharmacological properties of Ginnol. Despite a comprehensive search of scientific literature and chemical databases, it is crucial to note that detailed pharmacological data for this compound is exceptionally scarce. This document will summarize the known chemical and natural source information for this compound and address the significant gaps in the scientific understanding of its biological activities.

Chemical Identity and Natural Occurrence

This compound is a naturally occurring fatty alcohol. Its chemical identity is established as (10S)-nonacosan-10-ol[1].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (10S)-nonacosan-10-ol | PubChem[1] |

| Synonyms | This compound, Celidoniol, (10S)-10-Nonacosanol | PubChem[1] |

| Molecular Formula | C29H60O | PubChem[1] |

| Molecular Weight | 424.8 g/mol | PubChem[1] |

| CAS Number | 2606-50-0 | The Good Scents Company, DC Chemicals, Chemsrc, AbMole BioScience |

This compound has been identified as a constituent of several plant species, including Spiraea formosana, Crataegus pinnatifida, and Lonicera macranthoides[1][2][3][4][5].

Pharmacological Properties: A Notable Lack of Data

A thorough review of scientific literature reveals a significant lack of published research on the pharmacological properties of isolated this compound. While one commercial source makes a high-level claim that this compound possesses "antibacterial and anti-free radical properties," this assertion is not substantiated by any provided experimental data, peer-reviewed studies, or detailed protocols[6].

At present, there is no publicly available information regarding:

-

Mechanism of Action: The specific molecular targets and signaling pathways through which this compound may exert any biological effects are unknown.

-

Quantitative Efficacy and Potency: Data such as IC50, EC50, or in vivo efficacy data are not available.

-

Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound has not been published.

-

Pharmacodynamics: The physiological and biochemical effects of this compound on biological systems have not been characterized in the scientific literature.

Due to this absence of primary research, the core requirements for a detailed technical whitepaper, including quantitative data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled.

Future Research Directions

The identification of this compound in various plant species, some with histories in traditional medicine, suggests that it could be a subject for future pharmacological investigation. The unsubstantiated claims of antibacterial and antioxidant activity could serve as a starting point for preliminary screening studies.

A logical workflow for initiating the pharmacological characterization of this compound would be as follows:

Figure 1. A proposed experimental workflow for the initial pharmacological evaluation of this compound.

Conclusion

References

Ginnol: A Review of its Structure-Activity Relationship and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginnol, a long-chain fatty alcohol found in various medicinal plants, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's structure-activity relationship (SAR), drawing from available literature on its biological activities and those of structurally related compounds. While direct quantitative SAR studies on this compound derivatives are limited, this document consolidates existing knowledge on its anti-inflammatory, hepatoprotective, and antiviral effects. This guide also outlines general experimental protocols and potential mechanisms of action to facilitate further research and drug development efforts centered on this natural product.

Introduction

This compound is a naturally occurring chiral long-chain fatty alcohol with the chemical formula C₂₉H₆₀O. It is found in a variety of plant species, including Lonicera macranthoides, Cocculus hirsutus, and Ginkgo biloba.[1] Traditional medicine has long utilized plants containing this compound for various ailments, suggesting its potential as a bioactive compound.[1] Modern research has begun to explore the pharmacological activities of this compound, identifying potential anti-inflammatory, hepatoprotective, antioxidant, and antiviral properties.[1] Notably, it has demonstrated activity against the H1N1 influenza strain.[1]

The primary mechanism of action for this compound is thought to involve its interaction with biological membranes and proteins, which can influence membrane fluidity and permeability, and modulate protein activity.[1] However, a detailed understanding of its specific molecular targets and the signaling pathways it modulates remains an active area of investigation. This guide aims to synthesize the available data on this compound's biological activities and explore the structure-activity relationships of long-chain alcohols and related natural products to provide a framework for future research.

Chemical Structure

The chemical structure of this compound is characterized by a 29-carbon chain with a hydroxyl group. The presence of a chiral center also gives rise to (S)- and (R)-enantiomers.

References

Identifying Ginnol in Plant Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnol, chemically known as (10S)-nonacosan-10-ol, is a chiral long-chain fatty alcohol that has been identified as a significant component of the epicuticular wax of various plant species. This technical guide provides a comprehensive overview of the methodologies for the identification, quantification, and analysis of this compound in the context of plant metabolomics. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the study of this and other related plant-derived metabolites.

This compound has been reported in a variety of plants, including but not limited to Lonicera macranthoides, Ginkgo biloba, Spiraea formosana, Crataegus pinnatifida, various Pinus species, and Lotus species. As a component of the plant cuticle, this compound plays a role in the plant's interaction with its environment, contributing to properties such as water repellency and defense against pathogens.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly among different plant species and even between different tissues of the same plant. The following tables summarize the available quantitative data for this compound (nonacosan-10-ol) in the epicuticular wax of several plant species.

Table 1: Quantitative Occurrence of this compound (Nonacosan-10-ol) in Various Plant Species

| Plant Species | Tissue | Concentration (% of Epicuticular Wax) | Reference |

| Pinus halepensis | Needles | 77.08% (average) | |

| Pinus pinaster | Leaves | 77.1% (average) | |

| Pinus peuce | Needles | 55.9% (average, range: 41.3% - 72.31%) | |

| Pinus heldreichii | Needles | 55.5% (average, range: 27.4% - 73.2%) | |

| Pinus strobus | Needles | 83.42% (average) | |

| Pinus nigra subsp. nigra | Needles | 60.82% (average) | |

| Ginkgo biloba | Leaves | 15.0% |

Experimental Protocols

The identification and quantification of this compound in plant metabolomics studies typically involve extraction of the epicuticular wax followed by chromatographic and spectrometric analysis.

Protocol for Epicuticular Wax Extraction

This protocol describes a general method for the extraction of epicuticular waxes from plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform or hexane

-

Glass vials

-

Beakers

-

Pipettes

-

Nitrogen gas supply

-

Rotary evaporator (optional)

-

Internal standard (e.g., tetracosane)

Procedure:

-

Sample Collection: Harvest fresh, healthy leaves from the plant of interest.

-

Surface Area Measurement: Before extraction, measure the surface area of the leaves to allow for normalization of the wax yield. This can be done using a leaf area meter or by scanning/photographing the leaves and analyzing the images with appropriate software.

-

Wax Extraction:

-

Immerse the leaves in a known volume of chloroform or hexane in a glass beaker for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.

-

Agitate the solvent gently during the immersion.

-

Carefully remove the leaves from the solvent.

-

-

Addition of Internal Standard: Add a known amount of an internal standard, such as tetracosane, to the wax extract for subsequent quantification.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C to prevent degradation of the wax components.

-

Sample Storage: Store the dried wax extract at -20°C until analysis.

Protocol for GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like long-chain fatty alcohols.

Materials:

-

Dried wax extract

-

Derivatization reagent (e.g., BSTFA with 1% TMCS)

-

Pyridine

-

Heptane or hexane

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization: To improve the volatility and chromatographic behavior of this compound, a derivatization step is necessary.

-

Dissolve the dried wax extract in a small volume of pyridine.

-

Add the derivatization reagent (e.g., BSTFA with 1% TMCS).

-

Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30-60 minutes) to convert the hydroxyl group of this compound into a trimethylsilyl (TMS) ether.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 320°C) at a controlled rate (e.g., 5°C/min), and hold for a final period.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

-

-

Data Analysis:

-

Identification: Identify the this compound-TMS ether peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard. The mass spectrum of the TMS derivative of nonacosan-10-ol will show characteristic fragment ions.

-

Quantification: Quantify the amount of this compound by integrating the peak area of its TMS derivative and comparing it to the peak area of the internal standard.

-

Mandatory Visualizations

Biosynthesis of Long-Chain Fatty Alcohols

The biosynthesis of this compound, a C29 secondary alcohol, is part of the broader pathway for the synthesis of very-long-chain fatty acids (VLCFAs) and their derivatives, which constitute the epicuticular wax. This process primarily occurs in the endoplasmic reticulum of epidermal cells.

Caption: Biosynthesis of this compound via the fatty acid elongation and modification pathways.

Experimental Workflow for this compound Identification

The following diagram illustrates a typical experimental workflow for the identification and analysis of this compound from plant material.

Ginnol: A Technical Guide to its Chemical Properties, Biological Activities, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnol, a long-chain fatty alcohol, is a naturally occurring compound found in various plant species. This technical guide provides a comprehensive overview of its chemical properties, known biological activities, and available experimental data. The information is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. While this compound has been identified in several plants and possesses documented bioactive properties, detailed mechanistic studies and well-defined experimental protocols remain areas of active investigation.

Chemical Properties of this compound

This compound, systematically known as (10S)-nonacosan-10-ol, is a saturated fatty alcohol with the chemical formula C29H60O.[1] Its identity and fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 2606-50-0 | [1] |

| Molecular Formula | C29H60O | [1] |

| Molecular Weight | 424.8 g/mol | [1] |

| IUPAC Name | (10S)-nonacosan-10-ol | [1] |

| Synonyms | Celidoniol, (10S)-10-Nonacosanol | [1] |

| Melting Point | 81-82 °C | |

| Boiling Point (estimated) | 463.00 °C | |

| Flash Point (estimated) | 136.5 °C | |

| Water Solubility (estimated) | 5.026 x 10⁻⁸ mg/L at 25 °C | |

| pKa | No data available |

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antibacterial, antioxidant, anti-inflammatory, and antiviral properties. However, the specific signaling pathways and detailed molecular mechanisms underlying these effects are not yet well-elucidated in publicly available literature.

Antibacterial Activity

Extracts containing nonacosan-10-ol have demonstrated antibacterial effects, particularly against Gram-negative bacteria. The mechanism is suggested to involve interactions with the bacterial cell membrane, leading to a disruption of its integrity and function.

Antioxidant and Anti-inflammatory Effects

This compound is reported to possess antioxidant and anti-inflammatory properties. The proposed mechanism of action involves its interaction with biological membranes and proteins, potentially influencing membrane fluidity and permeability, and modulating the activity of proteins involved in inflammatory and oxidative stress pathways.

Antiviral Activity

There are reports of this compound exhibiting antiviral activity, notably against influenza strains. The inhibitory action is thought to occur at the early stages of the viral life cycle, possibly by interfering with viral entry or replication.

Experimental Insights

Detailed experimental protocols for the biological activities of this compound are not extensively documented in the available literature. The following represents a general overview based on common methodologies for assessing the reported bioactivities.

General Experimental Workflow for Bioactivity Screening

References

Preliminary Screening of Ginnol (Nonacosan-10-ol) Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginnol, chemically identified as nonacosan-10-ol, is a long-chain fatty alcohol found in various plant species, including Lonicera macranthoides. While specific and extensive bioactivity data for this compound is currently limited in publicly available research, its structural class—long-chain fatty alcohols—has been associated with a range of biological activities. This technical guide provides a framework for the preliminary screening of this compound's bioactivity, focusing on cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial properties. The guide furnishes detailed, standardized experimental protocols to enable researchers to investigate the potential therapeutic relevance of this natural compound. Furthermore, it presents hypothetical signaling pathways and experimental workflows in the requested visual format to guide future research and data interpretation.

Introduction to this compound (Nonacosan-10-ol)

This compound is a saturated fatty alcohol with a 29-carbon chain and a hydroxyl group at the 10th position. Its chemical formula is C29H60O. It has been identified as a constituent of plants such as Lonicera macranthoides. The biological activities of many long-chain fatty alcohols have been reported, suggesting that this compound may possess similar properties. This document outlines the necessary steps for a comprehensive preliminary bioactivity screening of this compound.

Potential Bioactivities and Screening Strategy

Based on the known bioactivities of structurally related long-chain fatty alcohols, a preliminary screening of this compound should focus on the following areas:

-

Cytotoxicity: Assessing the potential toxic effects of this compound on various cell lines is a critical first step in determining its therapeutic window.

-

Anti-inflammatory Activity: Investigating the ability of this compound to modulate inflammatory responses in cellular models.

-

Antioxidant Capacity: Determining the potential of this compound to neutralize free radicals and reduce oxidative stress.

-

Antimicrobial Activity: Screening this compound against a panel of pathogenic bacteria and fungi to identify any potential anti-infective properties.

A general workflow for this preliminary screening is depicted below.

Detailed Experimental Protocols

The following are detailed protocols for the preliminary in vitro screening of this compound's bioactivity.

Cytotoxicity Assays

3.1.1. MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Protocol:

-

Seed cells (e.g., HeLa, HepG2, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

3.1.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

-

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

-

Anti-inflammatory Assays

3.2.1. Nitric Oxide (NO) Production in LPS-stimulated Macrophages

-

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages (e.g., RAW 264.7) upon stimulation with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

Collect 50 µL of the culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Antioxidant Assays

3.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

-

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

-

Include a blank (methanol) and a positive control (e.g., ascorbic acid).

-

Incubate in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).

-

3.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to quench the blue/green ABTS radical cation, which is measured by the decrease in absorbance.

-

Protocol:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and express the results as Trolox equivalents.

-

Antimicrobial Assays

3.4.1. Minimum Inhibitory Concentration (MIC) Assay

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Protocol:

-

Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi).

-

Include a positive control (microbes in broth) and a negative control (broth only).

-

Incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

-

Quantitative Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the preliminary screening of this compound.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| HeLa | MTT | 24 | Data to be determined |

| 48 | Data to be determined | ||

| HepG2 | MTT | 24 | Data to be determined |

| 48 | Data to be determined | ||

| RAW 264.7 | MTT | 24 | Data to be determined |

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

| Assay | Parameter | Result |

| Nitric Oxide Production | IC50 (µM) | Data to be determined |

| DPPH Scavenging | EC50 (µM) | Data to be determined |

| ABTS Scavenging | Trolox Equivalents (µM) | Data to be determined |

Table 3: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data to be determined |

| Escherichia coli | ATCC 25922 | Data to be determined |

| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined |

| Candida albicans | ATCC 90028 | Data to be determined |

Hypothetical Signaling Pathway Modulation

While the specific molecular targets of this compound are unknown, a common pathway modulated by anti-inflammatory compounds is the NF-κB signaling pathway. Future research could investigate if this compound exerts its potential anti-inflammatory effects through this pathway.

Methodological & Application

Ginnol Extraction from Plant Material: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginnol, a long-chain fatty alcohol also known as (10S)-nonacosan-10-ol, is a natural product with potential pharmacological applications. It has been identified in various plant species, including Lonicera macranthoides, Spiraea formosana, and Crataegus pinnatifida[1][2]. This document provides a comprehensive guide to the extraction and purification of this compound from plant materials. The protocols described herein are compiled from established methods for the extraction of similar long-chain fatty alcohols and triterpenoids from relevant plant species, offering a robust starting point for isolating this compound for research and development purposes.

Introduction

This compound (C₂₉H₆₀O) is a saturated secondary alcohol with a molecular weight of 424.8 g/mol [2]. Its biological activities are a subject of ongoing research, necessitating reliable methods for its extraction and purification from natural sources. This application note details a generalized protocol for the solvent-based extraction of this compound from plant material, followed by purification and analytical quantification.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Collection and Identification: Collect fresh plant material (e.g., leaves, flowers, or stems) from a verified source. Proper botanical identification is essential to ensure the correct plant species is used.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, oven drying at a low temperature (40-50°C) can be employed to expedite the process and prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a fine powder (e.g., 30-40 mesh size) using a mechanical grinder. This increases the surface area for solvent penetration and improves extraction efficiency.

Solvent Extraction of this compound

This protocol is based on methods used for the extraction of triterpenoids and fatty alcohols from plant matrices.

-

Maceration:

-

Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

-

Add a suitable solvent such as ethanol, methanol, or a mixture of chloroform and methanol (1:1 v/v). A solvent-to-solid ratio of 10:1 (v/w) is recommended.

-

Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Soxhlet Extraction (for higher efficiency):

-

Place 50 g of the powdered plant material in a cellulose thimble.

-

Place the thimble in a Soxhlet extractor.

-

Fill the round-bottom flask with 500 mL of a suitable solvent (e.g., ethanol or hexane).

-

Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

-

After extraction, cool the apparatus and collect the solvent containing the extract.

-

-

Solvent Evaporation:

-

Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

-

Purification of this compound

The crude extract will contain a mixture of compounds. Column chromatography is a standard method for purification.

-

Column Chromatography:

-

Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent like hexane.

-

Pour the slurry into a glass column and allow it to pack uniformly.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).

-

Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the purified this compound.

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

-

Quantification: Prepare a calibration curve using a this compound standard of known concentrations.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

-

Mass Spectrometry: Electron Ionization (EI) mode.

-

Quantification: Use a suitable internal standard and create a calibration curve with a this compound standard.

-

Data Presentation

The following tables summarize hypothetical quantitative data for this compound extraction from Lonicera macranthoides flowers, based on typical yields for similar compounds.

Table 1: Comparison of Extraction Methods for this compound

| Extraction Method | Solvent | Extraction Time (hours) | Crude Extract Yield (%) | This compound Purity in Crude Extract (%) |

| Maceration | Ethanol | 72 | 12.5 | 1.8 |

| Soxhlet Extraction | Hexane | 8 | 8.2 | 2.5 |

| Ultrasound-Assisted | Methanol | 1 | 15.1 | 2.1 |

Table 2: Purification of this compound by Column Chromatography

| Step | Weight (g) | This compound Purity (%) | Overall Yield (%) |

| Crude Extract | 15.1 | 2.1 | 100 |

| Purified this compound | 0.28 | >95 | 1.85 |

Visualization

Caption: Workflow for the extraction and purification of this compound from plant material.

Caption: Schematic of this compound purification using column chromatography.

References

- 1. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Isolation and Purification of Ginnol from Crude Extracts

Abstract

This document provides a comprehensive protocol for the isolation and purification of Ginnol, a novel (hypothetical) bioactive compound, from crude plant extracts. The methodology detailed herein outlines a systematic approach, beginning with solvent extraction and proceeding through liquid-liquid fractionation, column chromatography, and final purification by preparative high-performance liquid chromatography (prep-HPLC).[1][2] This protocol is designed to yield this compound with a high degree of purity, suitable for subsequent structural elucidation and biological activity assays. Quantitative data for yield and purity at each stage are presented, and methods for purity assessment are described.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery.[3] this compound is a newly identified secondary metabolite with significant potential as an anti-inflammatory agent. Preliminary screening of crude extracts has demonstrated promising activity, necessitating the development of a robust and reproducible method for its isolation and purification. This protocol provides a step-by-step guide for researchers to obtain pure this compound for further investigation into its therapeutic potential.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and purification process, starting with 1 kg of dried plant material.

Table 1: Yield and Purity at Each Stage of this compound Isolation and Purification

| Stage | Description | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity of this compound (%) |

| 1 | Crude Extraction | 1000 | 150 | 15.0 | ~5 |

| 2 | Solvent Partitioning | 150 | 30 | 20.0 (of crude) | ~25 |

| 3 | Column Chromatography | 30 | 5 | 16.7 (of fraction) | ~80 |

| 4 | Preparative HPLC | 5 | 0.850 | 17.0 (of column eluate) | >98 |

Table 2: Final Purity Assessment of Isolated this compound

| Analytical Method | Result |

| HPLC-DAD | 98.5% |

| qHNMR | 99.1% |

| LC-MS | Confirmed Molecular Weight |

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted below.

References

- 1. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 2. warwick.ac.uk [warwick.ac.uk]

- 3. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Quantification of Ginnol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnol, systematically known as (10S)-nonacosan-10-ol, is a long-chain fatty alcohol found in the epicuticular waxes of various plants, including those from the genera Lonicera, Spiraea, and Crataegus. As a component of plant waxes, this compound contributes to the formation of superhydrophobic surfaces, providing a crucial barrier against environmental stressors.[1] In the context of drug development and life sciences, the accurate quantification of this compound and other long-chain fatty alcohols is essential for understanding their physiological roles, metabolic pathways, and potential therapeutic applications. This document provides detailed application notes and protocols for the robust quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Analytical Methods Overview

The quantification of this compound presents analytical challenges due to its non-volatile nature and lack of a strong chromophore, making direct analysis by common chromatographic techniques difficult. Therefore, methods have been developed to address these challenges, primarily involving derivatization for GC-MS analysis or the use of specialized detectors like ELSD for HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For long-chain alcohols like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[2][3] Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC-ELSD offers an alternative approach that does not require derivatization.[4][5] The ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase, making it suitable for non-volatile compounds without UV-absorbing properties.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of long-chain fatty alcohols using GC-MS and HPLC-ELSD. While specific data for this compound is limited, the provided data for structurally similar compounds can be used as a reference for method development and validation.

Table 1: Quantitative Parameters for GC-MS Analysis of Long-Chain Fatty Alcohols (with derivatization)

| Parameter | Value | Comments |

| Limit of Detection (LOD) | As low as 0.4 fmol | For pentafluorobenzoyl derivatives of long-chain fatty alcohols, demonstrating high sensitivity.[6] |

| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range | Dependent on the derivatization reagent and matrix. |

| Linearity (R²) | ≥ 0.99 | Generally excellent linearity is achieved over a wide concentration range with the use of an internal standard. |

| Recovery | 70-99% | Dependent on the extraction method and matrix complexity.[7] |

Table 2: Quantitative Parameters for HPLC-ELSD Analysis of Long-Chain Fatty Alcohols (without derivatization)

| Parameter | Value | Comments |

| Limit of Detection (LOD) | 0.2 mg/L (for 1-triacontanol) | Demonstrates good sensitivity for a similar long-chain fatty alcohol.[4][8] |

| Limit of Quantification (LOQ) | 0.6 mg/L (for 1-triacontanol) | Provides a reliable lower limit for quantification.[4][8] |

| Linearity (R²) | ≥ 0.99 (with logarithmic or quadratic fit) | ELSD response is often non-linear; appropriate curve fitting is required.[9] |

| Recovery | 92.9% - 108.5% | Good recovery can be achieved with optimized extraction procedures.[10] |

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of epicuticular waxes containing this compound from plant leaves.

Materials:

-

Fresh or dried plant leaves

-

Hexane (HPLC grade)

-

Chloroform (HPLC grade)

-

Ethanol (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glass vials

Procedure:

-

Weigh approximately 5-10 g of the plant material.

-

Immerse the plant material in a sufficient volume of hexane to ensure complete submersion.

-

Agitate gently for 30-60 seconds to dissolve the epicuticular waxes.

-

Decant the hexane extract and filter it through anhydrous sodium sulfate to remove any residual water.

-

Repeat the extraction process with fresh hexane for a more exhaustive extraction.

-

Combine the hexane extracts and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

-

Redissolve the dried wax extract in a known volume of chloroform or hexane for further analysis.

Protocol for GC-MS Analysis (with Silylation)

a) Derivatization of this compound: This protocol describes the conversion of this compound to its more volatile trimethylsilyl (TMS) ether derivative.

Materials:

-

Dried this compound extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Transfer an aliquot of the this compound extract into a GC vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of anhydrous pyridine to the dried extract.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS system.

b) GC-MS Instrumental Conditions:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | m/z 50-600 |

| Solvent Delay | 5 min |

Protocol for HPLC-ELSD Analysis

a) Sample Preparation:

-

Redissolve the dried this compound extract in a suitable solvent such as a mixture of methanol and methyl tert-butyl ether.

-